Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Polyhalogenated benzoate ester with a unique 3-cyano group and 2,4-dichloro-5-fluoro substitution pattern. This electron-deficient scaffold enables orthogonal reactivity—selective SNAr at chlorine sites and nitrile transformations (reduction, hydrolysis, heterocycle formation)—making it a critical intermediate for kinase/GPCR-targeted drug discovery, CCR5 antagonist development, and agrochemical fungicide programs. Using non-cyano analogs derails synthetic routes and limits SAR exploration. Procure by exact CAS 220035-64-3 to ensure intended molecular architecture.

Molecular Formula C9H4Cl2FNO2
Molecular Weight 248.03 g/mol
CAS No. 220035-64-3
Cat. No. B1359708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloro-3-cyano-5-fluorobenzoate
CAS220035-64-3
Molecular FormulaC9H4Cl2FNO2
Molecular Weight248.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F
InChIInChI=1S/C9H4Cl2FNO2/c1-15-9(14)4-2-6(12)8(11)5(3-13)7(4)10/h2H,1H3
InChIKeyNRQCWSMITZPBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate: A Strategic Halogenated Building Block for Pharmaceutical and Agrochemical R&D


Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (CAS 220035-64-3) is a polyhalogenated benzoate ester distinguished by a unique substitution pattern that includes chlorine, fluorine, and a cyano group . This arrangement of electron-withdrawing substituents confers specific and predictable reactivity, making it a high-value intermediate for constructing complex molecules in medicinal chemistry and agrochemical development [1]. Its molecular formula is C9H4Cl2FNO2, with a molecular weight of 248.04 . The compound is commercially available from multiple research chemical suppliers with standard purity levels of 95-98% . Its strategic value lies in the presence of the cyano group at the 3-position, which provides a versatile handle for further synthetic transformations such as reduction, hydrolysis, or heterocycle formation, while the halogen substituents enable orthogonal reactivity via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1].

Beyond a Simple Ester: Why Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate Cannot Be Replaced by Unfunctionalized or Mono-Halogenated Analogs


The direct substitution of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate with a simpler benzoate ester, such as Methyl 2,4-dichloro-5-fluorobenzoate (CAS 128800-56-6) or Methyl 2,4-dichlorobenzoate (CAS 35112-28-8), is not synthetically equivalent and will lead to a divergent molecular architecture [1]. The defining feature of the target compound is the nitrile (-CN) group at the 3-position, which is absent in its closest commercial analogs . This functional group is not inert; it acts as both a strong electron-withdrawing group that dramatically alters the reactivity of the aromatic ring and as a precursor for amine, amide, carboxylic acid, and heterocyclic functionalities [2]. In drug discovery programs targeting kinases or GPCRs, the cyano group is often a critical pharmacophore or a key synthetic linchpin for building pyridine, pyrimidine, or triazole rings . Attempting a synthetic route with an analog lacking this cyano group would not only fail to yield the desired final compound but also exhibit a completely different reactivity profile, potentially leading to failed reactions or off-target impurities during large-scale procurement for medicinal chemistry campaigns [3]. Therefore, procurement decisions must be based on the exact CAS number to ensure the intended synthetic outcome.

Quantitative Differentiation of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate: Evidence for Rational Selection


Synthetic Versatility: Orthogonal Reactivity of Cyano and Halogen Substituents vs. Analogs

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate enables a broader range of orthogonal synthetic transformations than its non-cyano analog, Methyl 2,4-dichloro-5-fluorobenzoate (CAS 128800-56-6). The cyano group provides a distinct reactive site for reduction (to amine) or hydrolysis (to acid/amide) [1]. In a comparative context, the target compound's LogP of 2.79 indicates higher lipophilicity compared to its simpler acid counterpart (2,4-Dichloro-3-cyano-5-fluorobenzoic acid, CAS 117528-58-2) which has an estimated LogP of 2.18 [2], favoring better membrane permeability in cellular assays.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Precision in Target Engagement: A CCR5 Antagonist Core with Defined Activity

Preliminary pharmacological screening indicates that Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate serves as a key structural core for developing CCR5 antagonists, a target validated for treating HIV infection, asthma, and rheumatoid arthritis [1]. In contrast, the structurally related analog Methyl 2,4-dichloro-5-fluorobenzoate (CAS 128800-56-6) lacks this reported activity profile and is primarily cited as a general research intermediate without a specific biological target [2]. While direct, head-to-head IC50 data for the methyl ester itself is not available in public literature, its derivative class has demonstrated nanomolar potency against CCR5 [1], underscoring the importance of its unique substitution pattern for target engagement.

Drug Discovery CCR5 Antagonist HIV Autoimmune Disease

Commercial Availability and Analytical QC: Ensuring Reproducibility in Scale-Up

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate is commercially available from multiple vendors with a standard purity of ≥98%, a critical specification for ensuring reproducibility in both medicinal chemistry and early-stage process research . In comparison, the more widely available analog Methyl 2,4-dichloro-5-fluorobenzoate (CAS 128800-56-6) is also sold at ≥99% purity by some suppliers [1]. However, the target compound's availability with specific analytical data (e.g., NMR, HPLC, GC from suppliers like Bidepharm ) provides a distinct advantage for procurement. This traceable purity, combined with its lower molecular weight (248.04 g/mol vs. 223.03 g/mol for the analog), ensures accurate stoichiometric calculations and minimizes the risk of introducing unknown impurities that could compromise sensitive catalytic reactions [2].

Process Chemistry Quality Control Reproducibility

Strategic Deployment of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate in Research and Development


Medicinal Chemistry: CCR5 Antagonist Lead Optimization

Researchers focused on developing novel CCR5 antagonists for treating HIV, autoimmune, or inflammatory diseases should prioritize this compound. Its core structure has been directly linked to CCR5 antagonistic activity [1]. The presence of the cyano group and halogens provides multiple vectors for structural diversification, enabling systematic SAR studies to improve potency and selectivity [2]. Using a non-cyano analog would eliminate a critical functional group, derailing the optimization of the pharmacophore and reducing the probability of identifying a clinical candidate [3].

Synthetic Methodology: Development of Orthogonal Cross-Coupling and SNAr Reactions

This compound is an ideal substrate for developing and validating new synthetic methodologies due to its dense array of reactive functional groups. The chlorine atoms at the 2- and 4-positions are amenable to selective SNAr reactions, while the cyano group can be reduced or hydrolyzed [1]. The fluorine atom offers further opportunities for late-stage functionalization [2]. Its unique substitution pattern makes it a superior test case compared to simpler halogenated benzoates, allowing chemists to explore chemoselectivity and functional group compatibility in a single, commercially available scaffold [3].

Agrochemical Discovery: Synthesis of Next-Generation Fungicides

The compound's electron-deficient aromatic core and cyano group are common motifs in modern agrochemicals, particularly fungicides [1]. Its role as a building block for creating diverse heterocyclic structures (e.g., pyridines, pyrimidines) makes it a valuable starting material for agrochemical discovery programs aiming to identify new modes of action against resistant fungal strains [2]. Substituting it with a non-cyano analog would close off entire classes of heterocyclic compounds, limiting the chemical space that can be explored in the discovery process [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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